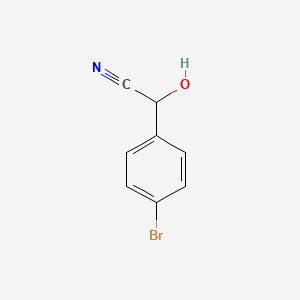

2-(4-Bromophenyl)-2-hydroxyacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Bromophenyl)-2-hydroxyacetonitrile” is a compound that likely contains a bromophenyl group, a hydroxy group, and a nitrile group . The bromophenyl group consists of a phenyl ring (a derivative of benzene) with a bromine atom attached. The hydroxy group (-OH) is a functional group consisting of an oxygen atom connected by a covalent bond to a hydrogen atom. A nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, such as electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a bromophenyl group, a hydroxy group, and a nitrile group attached to a carbon atom .科学的研究の応用

Crystal Structure Analysis

2-(4-Bromophenyl)-2-hydroxyacetonitrile, also known as 2-Bromobenzaldehyde cyanohydrin, has been studied for its crystal structure. The compound forms extended hydrogen-bonded chains along specific axes in its crystal structure, with a linear C—N⋯H acceptor geometry observed (Betz, Betzler, & Klüfers, 2007).

Intermediate in Synthesis

This compound is an intermediate in the synthesis of various biologically active compounds. For example, its derivatives are used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in several compounds like febuxostat (Wang et al., 2016).

Herbicide and Pesticide Research

The compound is structurally related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a phenolic herbicide. Studies on bromoxynil provide insights into the persistence and metabolic pathways of similar compounds in various environmental conditions and organisms (Semchuk et al., 2004).

Racemic Alcohol Resolution

This compound derivatives are involved in the resolution of racemic alcohols, a process important in the synthesis of active pyrethroids, a class of insecticides (Martel, Demoute, Teche, & Tessier, 1980).

Liquid Crystal Display Materials

Derivatives of this compound, such as bromo-4'-hydroxybiphenyl, are key intermediates in synthesizing materials for liquid crystal displays (Ren Guo-du, 2001).

Antibacterial Activity

Compounds synthesized from derivatives of this compound show potential antibacterial activity. These include heterocyclic compounds synthesized for their potential use in antibacterial applications (Khan, 2017).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in high-performance liquid chromatography for fluorogenic labeling of carboxylic acid salts in pharmaceuticals (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Transgenic Plant Research

In transgenic plant research, bromoxynil, a related compound, has been studied for its use in conferring herbicide resistance through genetic modification, indicating potential avenues for research with similar compounds (Stalker, McBride, & Malyj, 1988).

作用機序

Target of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with transition metals like palladium in catalytic processes.

Mode of Action

It’s plausible that it may participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In this process, the compound could undergo oxidative addition with a transition metal catalyst, forming a new metal-carbon bond.

Biochemical Pathways

Related compounds have been involved in the synthesis of various organic compounds . Therefore, it’s possible that this compound could influence the synthesis of other molecules in biochemical pathways.

Result of Action

Related compounds have shown antimicrobial and antiproliferative activities , suggesting that this compound might also have similar effects.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化学分析

Biochemical Properties

It is known that bromophenyl compounds can interact with various enzymes and proteins . For instance, 4-Bromophenylacetic acid, a related compound, has been shown to conjugate with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid

Cellular Effects

A study on a related compound, (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene, showed that it could effectively kill HeLa cells

Molecular Mechanism

Bromophenyl compounds are known to undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.

特性

IUPAC Name |

2-(4-bromophenyl)-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTVNJIUMVFUCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)